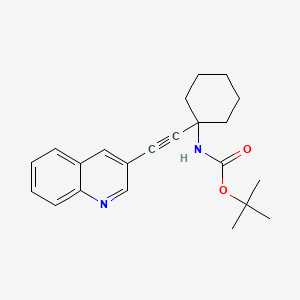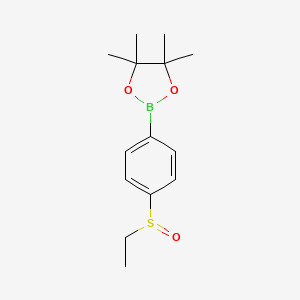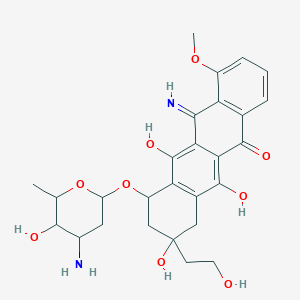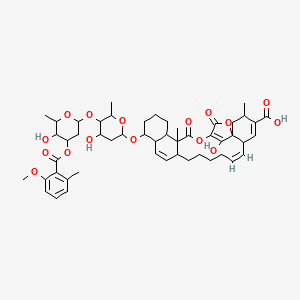![molecular formula C22H20F3IO3S B12296929 [1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate is an organoiodine compound that has garnered attention in the field of organic chemistry. This compound is known for its unique structure, which includes a biphenyl group and a mesityl group bonded to an iodine atom, with trifluoromethanesulfonate as the counterion. It is used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of [1,1’-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of [1,1’-Biphenyl]-4-yl(mesityl)iodonium chloride with silver trifluoromethanesulfonate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[1,1′−Biphenyl]−4−yl(mesityl)iodoniumchloride+AgOTf→[1,1′−Biphenyl]−4−yl(mesityl)iodoniumtrifluoromethanesulfonate+AgCl
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up by optimizing reaction conditions and using appropriate purification techniques.
Chemical Reactions Analysis
[1,1’-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodine atom is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the iodine atom is reduced to a lower oxidation state.
Substitution: The compound is known for its ability to undergo substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate involves the transfer of the iodine atom to a nucleophile, resulting in the formation of a new bond. The molecular targets and pathways involved in this process depend on the specific reaction and conditions used. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate can be compared with other similar compounds, such as:
[1,1’-Biphenyl]-4-yl(mesityl)iodonium chloride: This compound is similar in structure but has a chloride counterion instead of trifluoromethanesulfonate.
[1,1’-Biphenyl]-4-yl(mesityl)iodonium tetrafluoroborate: This compound has a tetrafluoroborate counterion and is used in similar reactions.
[1,1’-Biphenyl]-4-yl(mesityl)iodonium hexafluorophosphate: This compound has a hexafluorophosphate counterion and is also used as a reagent in organic synthesis.
The uniqueness of [1,1’-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate lies in its ability to participate in a wide range of chemical reactions, making it a valuable reagent in organic chemistry.
Properties
Molecular Formula |
C22H20F3IO3S |
|---|---|
Molecular Weight |
548.4 g/mol |
IUPAC Name |
(4-phenylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C21H20I.CHF3O3S/c1-15-13-16(2)21(17(3)14-15)22-20-11-9-19(10-12-20)18-7-5-4-6-8-18;2-1(3,4)8(5,6)7/h4-14H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
XSYJQDIBFBHXRF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C3=CC=CC=C3)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)


![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)


![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)

![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
